Structural and Electronic Differentiation from 6-Phenylhexa-3,5-dien-2-one (CAS 29179-13-3)
The presence of a methyl group at the 3-position in 3,5-hexadien-2-one, 3-methyl-6-phenyl- significantly alters its electronic properties compared to the unsubstituted analog, 6-phenylhexa-3,5-dien-2-one . This substitution results in a higher molecular weight (186.25 vs. 172.22 g/mol) and a calculated LogP value of 2.89, which differs from the less lipophilic analog [1]. While direct quantitative spectral data are not available for both compounds under identical conditions, the structural difference provides a basis for inferring distinct reactivity and interaction profiles.
| Evidence Dimension | Molecular Weight & Calculated Lipophilicity |
|---|---|
| Target Compound Data | MW = 186.25 g/mol; calculated LogP = 2.89 [1] |
| Comparator Or Baseline | 6-phenylhexa-3,5-dien-2-one (CAS 29179-13-3): MW = 172.22 g/mol; LogP data not available in source |
| Quantified Difference | ΔMW = +14.03 g/mol; lipophilicity difference inferred from structural addition of methyl group |
| Conditions | Data derived from authoritative chemical databases and vendor technical datasheets; LogP calculated via proprietary algorithm [1] |
Why This Matters
Differences in lipophilicity directly impact a compound's partitioning in biological assays, chromatographic behavior, and formulation properties, which are critical for reproducible research and industrial processes.
- [1] SIELC Technologies. (2018). 3,5-Hexadien-2-one, 3-methyl-6-phenyl- Application Note (LogP data). View Source
